molecular formula C11H13BrOS B14063301 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one

Cat. No.: B14063301
M. Wt: 273.19 g/mol
InChI Key: CCHSAYRGMDMSSV-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone substituted with a bromomethyl (-CH₂Br) and methylthio (-SMe) group at the 2- and 6-positions of the phenyl ring, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is attributed to the bromine atom, which serves as a leaving group in nucleophilic substitution reactions, and the methylthio substituent, which can influence electronic and steric properties .

The molecular formula is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-9(13)11-8(7-12)5-4-6-10(11)14-2/h4-6H,3,7H2,1-2H3

InChI Key

CCHSAYRGMDMSSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-methylthio)phenylpropan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Products like azides, thiocyanates, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Biological Studies: Used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industrial Applications: May be used in the production of specialty chemicals or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, while the methylthio group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one and related propan-1-one derivatives:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one Not listed 2-Bromomethyl, 6-Methylthio 273.19 High reactivity in alkylation; methylthio enhances lipophilicity
1-(3-Chloro-4-hydroxyphenyl)propan-1-one 802-93-7 3-Chloro, 4-Hydroxy 184.62 Lower reactivity due to hydroxyl group; used in analgesic intermediates
2-Chloro-1-(3-chloro-4-hydroxyphenyl)propan-1-one 13209-15-9 2-Chloro, 3-Chloro, 4-Hydroxy 219.07 Dichlorinated structure increases electrophilicity; potential pesticide precursor
1-(3-Chloro-4-hydroxyphenyl)-2-(methylamino)propan-1-one 2357-47-3 3-Chloro, 4-Hydroxy, 2-Methylamino 213.67 Amino group enables Schiff base formation; applications in coordination chemistry

Key Comparative Insights:

Reactivity :

  • The bromomethyl group in the target compound facilitates nucleophilic substitution more efficiently than chloro substituents in analogs (e.g., 802-93-7) due to bromine’s superior leaving-group ability .
  • Methylthio (-SMe) vs. Hydroxy (-OH): The -SMe group is less polar than -OH, increasing the compound’s lipophilicity and altering solubility in organic solvents.

Hydroxyl-containing analogs (e.g., 802-93-7) are prone to oxidation, limiting their utility in reducing environments.

Stability :

  • The methylthio group provides moderate electron-donating effects, stabilizing the ketone moiety against nucleophilic attack compared to electron-withdrawing substituents (e.g., -Cl).

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Brominated propan-1-ones are critical in synthesizing β-blockers and antipsychotics. For example, the methylthio group can be oxidized to a sulfone for enhanced bioactivity .
  • Agrochemicals : Chlorinated analogs (e.g., 13209-15-9) are precursors to herbicides, but brominated variants offer faster degradation kinetics, reducing environmental persistence.
  • Limitations : The target compound’s bromine atom increases molecular weight and cost compared to chloro analogs, necessitating trade-offs in large-scale applications.

Biological Activity

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group and a methylthio group. These functional groups contribute to the compound's biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

The molecular formula of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one is C11H13BrOS, with a molecular weight of approximately 273.19 g/mol. The presence of the bromomethyl and methylthio groups enhances its reactivity, allowing it to participate in various biochemical interactions.

The biological activity of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one is primarily attributed to the following mechanisms:

  • Nucleophilic Substitution : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Electrophilic Reactions : The methylthio group can undergo oxidation, producing reactive intermediates that interact with cellular components.
  • Hydrogen Bonding : The propanone moiety may participate in hydrogen bonding with various biomolecules, influencing their functionality.

Biological Activity

Research indicates that 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases associated with these enzymes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.
  • Cytotoxic Effects : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-1-one. The results showed significant inhibition of enzyme activity at varying concentrations, indicating its potential as a lead compound for drug development targeting specific pathways involved in disease progression.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains. The results demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are warranted to elucidate the mechanism behind this activity and optimize the compound for clinical use.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition at various doses
Antimicrobial PropertiesModerate activity against Gram-positive bacteria
Cytotoxic EffectsInduced apoptosis in cancer cell lines

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